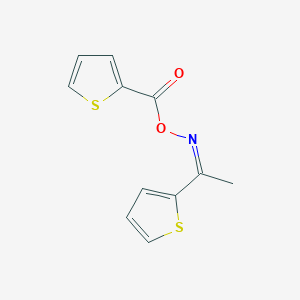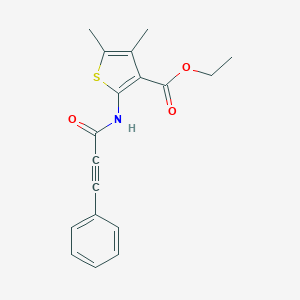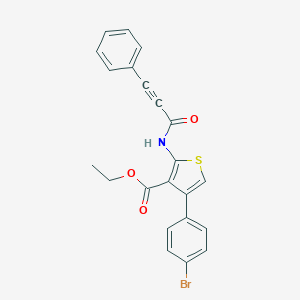![molecular formula C22H18N2O5S2 B375832 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene CAS No. 343590-37-4](/img/structure/B375832.png)
5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a pyrrolidinyl group, and a benzoyl moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl to form the benzoyl intermediate.
Coupling with Thiophene Derivative: The benzoyl intermediate is then coupled with a thiophene derivative under specific conditions to form the desired compound.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiophene moieties, using reagents like sodium hydroxide or halogenated compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Materials Science: Its properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways
Mechanism of Action
The mechanism of action of 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene can be compared with similar compounds such as:
Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: This compound shares the benzoyl and pyrrolidinyl groups but lacks the thiophene moiety, making it less versatile in certain applications.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound has a similar pyrrolidinyl group but differs in its overall structure, leading to different chemical properties and applications
Properties
CAS No. |
343590-37-4 |
|---|---|
Molecular Formula |
C22H18N2O5S2 |
Molecular Weight |
454.5g/mol |
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-2-29-22(28)19-15(16-4-3-11-30-16)12-31-21(19)23-20(27)13-5-7-14(8-6-13)24-17(25)9-10-18(24)26/h3-8,11-12H,2,9-10H2,1H3,(H,23,27) |
InChI Key |
JSHBDQAQUFYCGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B375749.png)

![N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375751.png)
![N-(2-chlorophenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375754.png)
![N-(2,4-dimethylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375756.png)
![N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide](/img/structure/B375757.png)
![N-isopropyl-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375758.png)
![N-benzyl-2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}benzamide](/img/structure/B375760.png)




![[2-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375774.png)
![[2-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375775.png)
